molecular formula C10H17Cl2N3S B1472721 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2097947-98-1

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B1472721
CAS RN: 2097947-98-1
M. Wt: 282.2 g/mol
InChI Key: KPSLNEMSFVEZTC-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one sulfur and one nitrogen atom .


Chemical Reactions Analysis

Thiazoles are used in the synthesis of various synthetic drugs and appear in the bacitracin, penicillin antibiotics . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial properties . This suggests that “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” could potentially be used in the development of new antimicrobial agents.

Antiretroviral Activity

Thiazole derivatives have also been used in the development of antiretroviral drugs . This could indicate a potential application of “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” in the treatment of retroviral infections such as HIV.

Antifungal Activity

Thiazole derivatives have shown antifungal activity . This suggests that “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” could be used in the development of antifungal medications.

Anticancer Activity

Thiazole derivatives have been used in the development of anticancer drugs . This indicates a potential application of “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” in cancer treatment.

Acetylcholinesterase Inhibition

Thiazole derivatives have been found to inhibit acetylcholinesterase . This suggests that “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” could potentially be used in the treatment of conditions such as Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used.

Cytotoxic Activity

Thiazole derivatives have shown cytotoxic activity against certain cell lines . This suggests that “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” could potentially be used in the development of new cytotoxic agents for the treatment of various diseases.

Future Directions

Thiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLNEMSFVEZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 3
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 4
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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